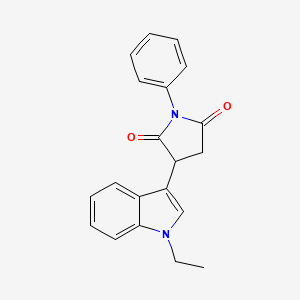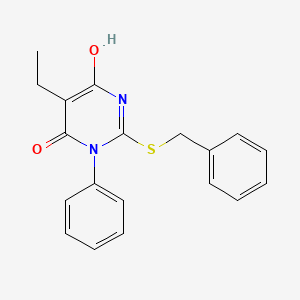
3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione, also known as EFV or Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is commonly used in the treatment of HIV-1 infections. It was first approved by the FDA in 1998 and has since become an important component of antiretroviral therapy (ART) regimens for HIV-positive individuals. The purpose of
Applications De Recherche Scientifique
3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its efficacy in the treatment of HIV-1 infections. In clinical trials, this compound has been shown to significantly reduce viral load and increase CD4+ T-cell counts in HIV-positive individuals. Additionally, this compound has been investigated for its potential use in the prevention of mother-to-child transmission of HIV-1.
Mécanisme D'action
3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione works by binding to the HIV-1 reverse transcriptase enzyme, specifically at a site located near the active site of the enzyme. This binding prevents the enzyme from converting viral RNA into DNA, thus inhibiting the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have a half-life of approximately 52 hours and is primarily metabolized by the liver. It has been associated with several side effects, including central nervous system (CNS) effects such as dizziness, insomnia, and vivid dreams. This compound has also been linked to rash and hepatotoxicity in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione is a useful tool for studying the replication of HIV-1 and the effects of NNRTIs on the virus. However, its use in lab experiments is limited by its potential side effects and the need for specialized equipment and facilities to handle the drug safely.
Orientations Futures
There are several areas of future research that could be explored with 3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione. One potential direction is the development of new NNRTIs with improved efficacy and reduced side effects. Additionally, this compound could be investigated for its potential use in the treatment of other viral infections or as a component of combination therapy for HIV-positive individuals. Finally, the mechanisms of CNS effects associated with this compound could be further elucidated to better understand the drug's overall safety profile.
Conclusion:
This compound is an important component of ART regimens for HIV-positive individuals and has been extensively studied for its efficacy in reducing viral load and increasing CD4+ T-cell counts. Its mechanism of action involves binding to the HIV-1 reverse transcriptase enzyme, and it has been associated with several side effects, including CNS effects and rash. While this compound has limitations in lab experiments, it remains a valuable tool for studying the replication of HIV-1 and the effects of NNRTIs on the virus. Future research directions for this compound include the development of new NNRTIs, investigation of its potential use in other viral infections, and further elucidation of its CNS effects.
Méthodes De Synthèse
The synthesis of 3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione involves several steps, starting with the reaction of 1-phenyl-2,5-pyrrolidinedione with ethyl chloroformate to form the corresponding carbamate. This intermediate is then treated with sodium hydride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the desired product, this compound. The overall yield of this synthesis method is approximately 10%.
Propriétés
IUPAC Name |
3-(1-ethylindol-3-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-21-13-17(15-10-6-7-11-18(15)21)16-12-19(23)22(20(16)24)14-8-4-3-5-9-14/h3-11,13,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFUMUUJPFDMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-methyl-1H-imidazol-2-yl)-2-{[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]amino}ethanol](/img/structure/B6100110.png)
![(2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6100113.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6100133.png)
![2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6100143.png)
![4-{[3-ethyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid](/img/structure/B6100153.png)
![methyl 4-(5-{[4-(1-hydroxy-2-phenylethyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6100161.png)
![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6100184.png)
![2-(1-{[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine bis(trifluoroacetate)](/img/structure/B6100186.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6100194.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6100195.png)
![3-[2-(2-pyridinyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine](/img/structure/B6100202.png)
![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6100210.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6100220.png)